[(Z)-[1-[(2,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2-chloroacetate
Description
The compound [(Z)-[1-[(2,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2-chloroacetate is a synthetic indole derivative characterized by a 2,4-dichlorophenylmethyl group at the N1 position of the indole ring, a keto group at C2, and a (Z)-configured imino bond at C3 conjugated to a 2-chloroacetate ester. This structure confers unique electronic and steric properties, making it relevant for pharmacological and agrochemical research.
Properties
IUPAC Name |
[(Z)-[1-[(2,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2-chloroacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl3N2O3/c18-8-15(23)25-21-16-12-3-1-2-4-14(12)22(17(16)24)9-10-5-6-11(19)7-13(10)20/h1-7H,8-9H2/b21-16- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRFBGZQRWMZUIO-PGMHBOJBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NOC(=O)CCl)C(=O)N2CC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=N/OC(=O)CCl)/C(=O)N2CC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Z)-[1-[(2,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2-chloroacetate typically involves a multi-step process. The initial step often includes the formation of the oxoindole core through a cyclization reaction. This is followed by the introduction of the dichlorophenyl group via a Friedel-Crafts acylation. The final step involves the formation of the chloroacetate moiety through an esterification reaction. The reaction conditions usually require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of catalysts, such as Lewis acids, can enhance the reaction rates and selectivity. Additionally, purification steps, including recrystallization and chromatography, are essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
[(Z)-[1-[(2,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2-chloroacetate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the oxoindole core to a more reduced form.
Substitution: The chloroacetate moiety can undergo nucleophilic substitution reactions, leading to the formation of different esters or amides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The reactions typically require controlled temperatures and inert atmospheres to prevent side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of esters or amides.
Scientific Research Applications
[(Z)-[1-[(2,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2-chloroacetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of [(Z)-[1-[(2,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2-chloroacetate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may bind to and inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
LDN-57444: [(Z)-[5-Chloro-1-[(2,5-Dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] Acetate
Structural Differences :
- Phenyl Substituents : 2,5-Dichlorophenyl (vs. 2,4-dichlorophenyl in the target compound).
- Ester Group : Acetate (vs. 2-chloroacetate).
- Indole Substitution : 5-Chloro on the indole ring (absent in the target compound).
Functional Implications :
- The 2,5-dichlorophenyl group may alter steric hindrance and π-π stacking interactions compared to the 2,4-dichloro isomer.
- LDN-57444 is a known proteasome inhibitor, suggesting the target compound may share similar biological targets but with modified potency due to structural variations .
[(3Z)-5-Chloro-1-[(4-Chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino 2-Chloroacetate
Structural Differences :
- Phenyl Substituents: 4-Chlorophenyl (monosubstituted vs. 2,4-dichloro).
- Indole Substitution : 5-Chloro on the indole ring.
Functional Implications :
(2Z)-N-(2-Chlorobenzyl)-2-(2-Oxo-2,3-dihydro-1H-indol-3-ylidene)hydrazinecarbothioamide
Structural Differences :
- Substituent at N1 : 2-Chlorobenzyl (vs. 2,4-dichlorophenylmethyl).
- Functional Group : Thiosemicarbazide (vs. chloroacetate ester).
Functional Implications :
- The thiosemicarbazide group enables metal chelation, which is absent in the target compound. This property is exploited in antimicrobial and anticancer applications.
(3-Chlorophenyl) 2-[1-(4-Chlorobenzoyl)-5-Methoxy-2-Methylindol-3-yl]acetate
Structural Differences :
- Ester Group : 3-Chlorophenyl (vs. 2-chloroacetate).
- Indole Substitution : 5-Methoxy, 2-methyl, and 4-chlorobenzoyl groups.
Functional Implications :
Key Observations :
- Electrophilicity : The 2-chloroacetate group in the target compound enhances reactivity compared to acetate or aryl esters, which may influence covalent binding to biological targets.
- Bioactivity : Structural analogs show diverse applications, from proteasome inhibition (LDN-57444) to anti-inflammatory effects, underscoring the scaffold’s versatility.
Biological Activity
The compound [(Z)-[1-[(2,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2-chloroacetate is an indole derivative that exhibits significant biological activity, particularly in the realms of anticancer and antimicrobial properties. This article aims to explore its biological activities, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 397.6 g/mol. The structure features a dichlorophenyl group, an oxoindole moiety, and an amino group, which contribute to its pharmacological potential.
Biological Activity Overview
Indole derivatives, including this compound, are known for their diverse biological activities. The following table summarizes the key biological activities associated with this compound:
| Biological Activity | Description |
|---|---|
| Anticancer | Exhibits cytotoxic effects against various cancer cell lines. |
| Antimicrobial | Shows efficacy against gram-positive bacteria and mycobacterial strains. |
| Anti-inflammatory | Potential to reduce inflammation through modulation of specific pathways. |
Anticancer Activity
Recent studies have highlighted the anticancer potential of indole derivatives. For instance, a study evaluating various indole compounds found that those with halogen substitutions exhibited enhanced activity against cancer cell lines such as HepG2 and MCF-7. Specifically, compounds similar to this compound demonstrated IC50 values in the low micromolar range, indicating potent antiproliferative effects against solid tumors .
Case Study
In a comparative study of several indole derivatives, the compound was tested against a panel of cancer cell lines. The results indicated that it could induce apoptosis and cell cycle arrest at the G2/M phase, mechanisms crucial for its anticancer efficacy .
Antimicrobial Activity
The antimicrobial properties of the compound have also been investigated. A series of indole derivatives were tested against gram-positive bacteria including Staphylococcus aureus and Enterococcus faecalis. The results indicated that certain derivatives exhibited submicromolar activity against these pathogens, suggesting that modifications in the structure could enhance their antibacterial efficacy .
The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation or bacterial growth.
- Receptor Modulation : It could modulate receptor activity linked to inflammatory responses or tumor growth.
- Induction of Apoptosis : Evidence suggests that it promotes apoptotic pathways in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
